molecular formula C9H8F3N3O B11878276 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine

Cat. No.: B11878276
M. Wt: 231.17 g/mol
InChI Key: FFAIHZQNKGOSCL-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with methoxy and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with suitable amines in the presence of a base such as sodium methoxide . The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3N3O

Molecular Weight

231.17 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine

InChI

InChI=1S/C9H8F3N3O/c1-16-8-3-2-5(13)6-4-7(9(10,11)12)14-15(6)8/h2-4H,13H2,1H3

InChI Key

FFAIHZQNKGOSCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=NN12)C(F)(F)F)N

Origin of Product

United States

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